molecular formula C7H7NO3 B1592048 2-(Hydroxymethyl)isonicotinic acid CAS No. 915140-06-6

2-(Hydroxymethyl)isonicotinic acid

Cat. No. B1592048
M. Wt: 153.14 g/mol
InChI Key: HMFKOGCATGREDJ-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The synthesis of derivatives of isonicotinic acid has been reported in the literature. For instance, a new series of substituted 1,2,4-triazoles derivative were synthesized using isonicotinic acid hydrazide (INH) as a starting material .


Molecular Structure Analysis

Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The addition of a hydroxymethyl group to this structure would result in “2-(Hydroxymethyl)isonicotinic acid”.


Chemical Reactions Analysis

Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This could be a potential reaction pathway for the formation of “2-(Hydroxymethyl)isonicotinic acid”.

Scientific Research Applications

Field

This compound is used in the field of cancer research .

Application

Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . Hydrazone chemicals, which include 2-(Hydroxymethyl)isonicotinic acid, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .

Results

While no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in pharmaceutical research .

Plant Immunity

Field

2-(Hydroxymethyl)isonicotinic acid is used in the field of plant immunity .

Application

This compound, also known as N-cyanomethyl-2-chloro isonicotinic acid (NCI), is a potent plant immune inducer . It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .

Results

The results of the application of NCI in controlling rice blast were not detailed in the source .

Antibacterial Activity

Field

This compound is used in the field of antibacterial research .

Application

A series of new isoniazid derivatives, including isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were synthesized and studied for their antibacterial activity .

Results

The results of the antibacterial activity of these new isoniazid derivatives were not detailed in the source .

Synthesis of Derivatives

Field

2-(Hydroxymethyl)isonicotinic acid is used in the field of organic synthesis .

Application

Isonicotinic acids, including 2-(Hydroxymethyl)isonicotinic acid, are used for the synthesis of various derivatives . These derivatives include hydrazide derivatives like isoniazid, iproniazid, and nialamide, and amide and ester derivatives like ethionamide and dexamethasone isonicotinate .

Results

The results of the synthesis of these derivatives were not detailed in the source .

Safety And Hazards

While specific safety data for “2-(Hydroxymethyl)isonicotinic acid” is not available, isonicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKOGCATGREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618257
Record name 2-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)isonicotinic acid

CAS RN

915140-06-6
Record name 2-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Liu, SX Lin, RJ Niu, Q Liu, WH Zhang… - …, 2020 - Wiley Online Library
The heterofunctional lactone furo[3,4‐b]pyridin‐5(7H)‐one (L 1 ) undergoes a coordination‐induced ring‐opening reaction with Zn(NO 3 ) 2 ⋅ 6H 2 O to yield the zwitterionic [Zn(L 1 ′) …
M Armaghan, WYJ Lu, D Wu, Y Wei, FL Yuan, SW Ng… - RSC Advances, 2015 - pubs.rsc.org
Zwitterionic 3d metal carboxylates of Zn(II), Cu(II), Ni(II) and Co(II) have been isolated and structurally authenticated by X-ray crystallography. A series of 2-hydroxymethylpyridine-…
Number of citations: 13 pubs.rsc.org
AJ Watson - 2019 - trace.tennessee.edu
Smart drug delivery platforms such as designer liposomes can be used to enhance medicinal properties by enabling control over the time and location of therapeutic cargo release. This …
Number of citations: 0 trace.tennessee.edu

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